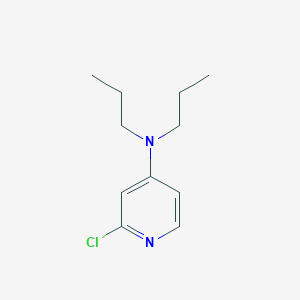

2-Chloro-N,N-dipropylpyridin-4-amine

Description

2-Chloro-N,N-dipropylpyridin-4-amine is a pyridine derivative featuring a chlorine substituent at the 2-position and two propyl groups attached to the amine at the 4-position. The chloro group enhances electrophilicity, while the bulky dipropylamine moiety may influence solubility and steric interactions in biological systems.

Properties

IUPAC Name |

2-chloro-N,N-dipropylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUTVGAUUDRHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Chloro-N,N-dipropylpyridin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in the biosynthesis of long-chain fatty acids.

Mode of Action

This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it.

Biochemical Pathways

The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid metabolism pathway. By binding to the enzyme, the compound may inhibit the production of malonyl-CoA, thereby affecting the synthesis of long-chain fatty acids.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on fatty acid metabolism due to its interaction with the acetyl-CoA carboxylase enzyme. The compound has demonstrated moderate antimicrobial activity, indicating that it may affect the growth and survival of certain bacteria.

Biochemical Analysis

Biochemical Properties

2-Chloro-N,N-dipropylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways, affecting the overall biochemical processes within the cell.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of acetyl-CoA carboxylase by binding to its active site. This inhibition results in a decrease in fatty acid synthesis, thereby affecting the overall metabolic processes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of metabolic enzymes, thereby affecting cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit specific enzymes without causing significant adverse effects. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis of fatty acids. The compound can also affect the levels of various metabolites, thereby altering the overall metabolic flux within the cell. These interactions highlight the compound’s role in regulating key metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments. This localization is crucial for its biochemical activity, as it enables the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it ensures that the compound reaches its target sites within the cell, thereby exerting its biochemical effects.

Biological Activity

2-Chloro-N,N-dipropylpyridin-4-amine, with the CAS number 851886-35-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of a chlorine atom and dipropyl amine group contributes to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE-5), similar to other compounds in its class. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), enhancing vasodilatory effects and influencing various cellular processes .

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of derivatives related to this compound. For instance, compounds with similar structures have shown inhibitory activity against α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance the inhibitory effects on these enzymes.

Table 1: Inhibitory Activity Against Key Enzymes

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Related compound A | 25 | 30 |

| Related compound B | 15 | 20 |

Note: TBD = To Be Determined based on ongoing research.

Antimicrobial Activity

In addition to its antidiabetic properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate that it exhibits moderate activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Antidiabetic Efficacy in Animal Models : A study conducted on diabetic rats demonstrated that administration of compounds related to this compound resulted in significant reductions in blood glucose levels. The study highlighted the importance of dosage and timing for optimal efficacy .

- In Vitro Studies on Antimicrobial Activity : In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. Further studies are needed to explore the mechanisms behind this activity and potential resistance .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Initial findings suggest it is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Toxicity studies indicate that while the compound shows promise, it may pose risks at higher concentrations, necessitating careful dosage regulation in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Research

2-Chloro-N,N-dipropylpyridin-4-amine has been explored for its potential as a pharmacological agent targeting dopaminergic receptors. Specifically, it has shown promise in the development of selective D3 receptor antagonists, which are crucial for treating conditions such as schizophrenia and substance use disorders. The compound's structure allows for modifications that enhance receptor selectivity and metabolic stability, making it a valuable scaffold for drug design .

Case Study: D3 Receptor Selectivity

A study focused on synthesizing bitopic ligands based on this compound demonstrated improved selectivity for D3 receptors over D2 receptors. This was achieved through strategic chemical modifications that enhanced binding affinity while minimizing side effects commonly associated with broader receptor activity .

Synthetic Applications

Alkylating Agent

The compound serves as an effective alkylating reagent in organic synthesis. It can be utilized to synthesize various substituted derivatives that have applications in creating complex organic molecules, including those used in pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Alkylation | Used to introduce alkyl groups into organic substrates. |

| Synthesis of Antidepressants | Intermediate in the synthesis of novel antidepressant compounds. |

| Development of Antipsychotics | Key component in designing selective D3 receptor antagonists. |

Material Science

Polymer Chemistry

In polymer chemistry, this compound has been employed in the synthesis of functionalized polymers. Its ability to act as a catalyst or initiator in polymerization reactions contributes to the development of materials with specific properties tailored for various applications, including drug delivery systems and smart materials.

Analytical Chemistry

Chromatography and Assays

The compound is also utilized in analytical methodologies, particularly in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its distinct chemical properties facilitate the development of robust assays for quantifying related compounds in biological samples .

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Systems

Pyrimidine-based analogs, such as 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine (), share a chloro substituent but differ in ring structure (pyrimidine vs. pyridine). Key distinctions include:

- Electronic Effects : Pyrimidine’s electron-deficient ring enhances reactivity toward nucleophilic substitution compared to pyridine.

- Substituent Position : In 6-chloro-N,N-dimethylpyrimidin-4-amine (), the chloro group at position 6 directs reactivity differently than the 2-position in the target compound.

Table 1: Pyridine vs. Pyrimidine Derivatives

| Compound | Core Structure | Chloro Position | Amine Substituents | Molecular Formula |

|---|---|---|---|---|

| 2-Chloro-N,N-dipropylpyridin-4-amine | Pyridine | 2 | N,N-dipropyl | C₁₁H₁₇ClN₂ |

| 2-Chloro-N,N-dimethylpyrimidin-4-amine | Pyrimidine | 2 | N,N-dimethyl | C₆H₉ClN₄ |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | Pyrimidine | 6 | N,N-dimethyl | C₆H₉ClN₄ |

Influence of Amine Substituents

The nature of the amine substituents significantly impacts physicochemical properties:

- Alkyl vs.

- Branched vs. Linear Chains : 2-Chloro-N-(2-methylpropyl)pyrimidin-4-amine (CAS 1201176-19-3, ) features a branched alkyl chain, which could reduce crystallinity compared to linear propyl groups.

Table 2: Substituent Effects on Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.